Zinpyr-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

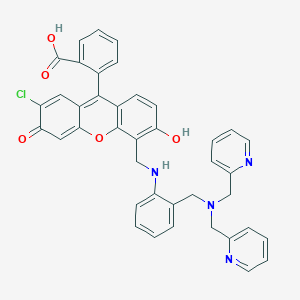

2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H31ClN4O5/c41-33-19-31-37(20-36(33)47)50-39-30(38(31)28-12-2-3-13-29(28)40(48)49)15-16-35(46)32(39)21-44-34-14-4-1-9-25(34)22-45(23-26-10-5-7-17-42-26)24-27-11-6-8-18-43-27/h1-20,44,46H,21-24H2,(H,48,49) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNQTFFTOHVMJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)NCC4=C(C=CC5=C4OC6=CC(=O)C(=CC6=C5C7=CC=CC=C7C(=O)O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H31ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408137 |

Source

|

| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502467-23-4 |

Source

|

| Record name | 2-[5-[[2-[[bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Inner Workings of Zinpyr-4: A Technical Guide to a Premier Zinc Sensor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Labile Zinc and the Rise of Zinpyr-4

In the intricate landscape of cellular biology, the divalent zinc ion (Zn²⁺) has emerged as a critical player, transitioning from a static structural component of proteins to a dynamic signaling molecule. The so-called "labile" or "mobile" pool of zinc is implicated in a myriad of physiological and pathological processes, including neurotransmission, gene expression, and apoptosis.[1][2][3] The ability to visualize and quantify these transient zinc fluxes in living systems is paramount to understanding their roles in health and disease. This necessity has driven the development of sophisticated molecular tools, among which the Zinpyr (ZP) family of fluorescent sensors, developed by Lippard and colleagues, stands out for its utility and performance.[1][2]

This guide provides an in-depth exploration of this compound (ZP4), a second-generation member of this family, renowned for its high affinity and robust fluorescent response to zinc. We will dissect its core mechanism of action, furnish detailed protocols for its application, and provide the technical insights necessary for its successful implementation in a research setting.

Core Mechanism of Action: A Symphony of Chemistry and Light

At its heart, this compound is a "turn-on" fluorescent sensor, meaning its fluorescence intensity dramatically increases upon binding to its target, Zn²⁺. This elegant mechanism is rooted in the principles of photoinduced electron transfer (PET).

Molecular Architecture: A Tale of Two Moieties

This compound's structure is a masterful integration of a fluorophore and a zinc-binding component (a chelator).

-

The Fluorophore: this compound is built upon a fluorescein scaffold, a classic and highly efficient fluorophore with well-characterized photophysical properties.[4][5]

-

The Zinc Chelator: Appended to the fluorescein core is a di-(2-picolyl)amine (DPA) derivative, which serves as the recognition site for Zn²⁺.[1][2]

The full chemical name for this compound is 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone.[6][7][8][9]

The "Off" State: Quenching by Photoinduced Electron Transfer (PET)

In its unbound, or "apo," state, this compound exhibits relatively low fluorescence. This is because the lone pair of electrons on the nitrogen atom of the aniline linker is positioned to donate an electron to the photoexcited fluorescein core. This process, known as photoinduced electron transfer (PET), provides a non-radiative pathway for the excited state to return to the ground state, effectively "quenching" the fluorescence.[6][7][9]

The "On" State: Zinc Binding and Fluorescence Enhancement

Upon the introduction of Zn²⁺, the DPA chelator avidly binds the ion. This coordination event has a profound effect on the electronic properties of the aniline nitrogen. The binding of the positively charged zinc ion significantly lowers the energy of the lone pair of electrons on the nitrogen, making it energetically unfavorable for them to be transferred to the excited fluorophore.[10] This inhibition of the PET process closes the non-radiative decay pathway, forcing the excited state to relax by emitting a photon. The result is a dramatic increase in fluorescence intensity—a "turn-on" response.[6][7][9] this compound exhibits an approximately 5- to 6-fold increase in fluorescence upon zinc binding under physiological conditions.[1][6][7][9]

Caption: A diagram illustrating the PET-based mechanism of this compound.

Key Performance Characteristics

The utility of a fluorescent sensor is defined by its photophysical and chemical properties. This compound has been engineered to be well-suited for biological applications.

| Property | Value | Significance for Researchers |

| Excitation Wavelength (λex) | ~500-515 nm | Compatible with standard microscopy light sources (e.g., Argon ion laser at 488 nm). |

| Emission Wavelength (λem) | ~525 nm | Emission in the green part of the spectrum, suitable for common filter sets. |

| Dissociation Constant (Kd) | < 1 nM | High affinity for Zn²⁺, enabling the detection of low nanomolar concentrations. |

| Quantum Yield (Φ) - Apo | ~0.06 | Low background fluorescence, leading to a high signal-to-noise ratio.[1] |

| Quantum Yield (Φ) - Zn²⁺-bound | ~0.34-0.4 | Bright fluorescence upon zinc binding, ensuring a robust signal.[4][6][7][9] |

| Selectivity | High for Zn²⁺ over other biologically relevant cations such as Ca²⁺ and Mg²⁺. | Ensures that the observed fluorescence changes are specific to fluctuations in zinc concentration.[1] |

| Cell Permeability | Permeable to cell membranes. | Allows for the direct loading of live cells without the need for microinjection or other invasive techniques.[4] |

Experimental Protocol: Live-Cell Imaging of Intracellular Zinc

This protocol provides a general framework for the use of this compound in cultured cells. Optimization may be required for specific cell types and experimental conditions.

Materials

-

This compound (ensure high purity)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells on glass-bottom dishes or coverslips

-

Positive control: ZnCl₂ solution with a zinc ionophore (e.g., pyrithione)

-

Negative control/chelator: N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN)

-

Fluorescence microscope equipped with appropriate filters for fluorescein (e.g., FITC filter set)

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Dissolve this compound in anhydrous DMSO to prepare a 1-5 mM stock solution.

-

Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips at an appropriate density to allow for imaging of individual cells.

-

Grow cells to the desired confluency in complete culture medium.

-

-

Loading of this compound:

-

Wash the cells twice with warm HBSS or the imaging buffer of choice.

-

Prepare a working solution of this compound by diluting the DMSO stock solution into warm HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate the cells with the this compound working solution for 20-30 minutes at 37°C.

-

Wash the cells twice with warm HBSS to remove excess probe.

-

-

Imaging:

-

Mount the cells on the fluorescence microscope.

-

Excite the cells at ~490-500 nm and collect the emission at ~520-530 nm.

-

Acquire baseline fluorescence images.

-

-

Controls and Treatments:

-

Positive Control: To confirm that the probe is responsive to zinc, treat the cells with a zinc ionophore (e.g., 5-10 µM pyrithione) followed by the addition of a small amount of ZnCl₂ (e.g., 10-50 µM). A significant increase in fluorescence should be observed.

-

Negative Control: To confirm that the observed fluorescence is due to zinc, add a membrane-permeable zinc chelator such as TPEN (e.g., 20-100 µM). This should quench the fluorescence signal.

-

Experimental Treatment: Apply the experimental stimulus of interest and acquire images over time to monitor changes in intracellular zinc.

-

Data Analysis and Interpretation

-

Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software (e.g., ImageJ/Fiji).

-

Express the change in fluorescence as a ratio of the fluorescence at a given time point (F) to the baseline fluorescence (F₀), i.e., F/F₀.

-

It is important to note that this compound is a single-wavelength intensity-based probe. Therefore, variations in probe concentration, cell thickness, and excitation intensity can affect the measured fluorescence. Ratiometric measurements, if possible with other probes, or careful internal controls are recommended for more quantitative analyses.

Caption: A flowchart outlining the general workflow for live-cell zinc imaging using this compound.

Conclusion: A Powerful Tool for a Complex Biological Question

This compound represents a significant advancement in the field of zinc biology, providing researchers with a high-fidelity tool to probe the intricate dynamics of labile zinc in living systems. Its mechanism, based on the elegant principle of photoinduced electron transfer, results in a robust and specific "turn-on" fluorescence response. By understanding the core principles of its action and adhering to sound experimental design, researchers can leverage the power of this compound to shed new light on the multifaceted roles of zinc in health and disease.

References

-

Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1779. [Link]

-

Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 42(1), 193–203. [Link]

-

Burdette, S. C., Walkup, G. K., Spingler, B., Tsien, R. Y., & Lippard, S. J. (2001). Fluorescent Sensors for Zn2+ Based on a Quinoline Platform. Journal of the American Chemical Society, 123(32), 7831–7841. [Link]

-

Walkup, G. K., Burdette, S. C., Lippard, S. J., & Tsien, R. Y. (2000). A New Cell-Permeable Fluorescent Probe for Zn2+. Journal of the American Chemical Society, 122(23), 5644–5645. [Link]

-

Interchim. Zinpyr. [Link]

-

PubMed. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. [Link]

-

ACS Publications. ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. [Link]

-

Zhang, X.-a., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New strategy for quantifying biological zinc by a modified Zinpyr fluorescence sensor. Journal of the American Chemical Society, 130(47), 15788–15789. [Link]

-

Sensi, S. L., Ton-That, D., Weiss, J. H., Rothe, A., & Gee, K. R. (2003). A new mitochondrial-targeted fluorescent indicator for assessing zinc in living cells. Cell Calcium, 34(3), 281–286. [Link]

-

Woodroofe, C. C., Masalha, R., Barnes, K. R., Frederickson, C. J., & Lippard, S. J. (2004). Membrane-permeable and -impermeable sensors of the Zinpyr family and their application to imaging of hippocampal zinc in vivo. Chemistry & Biology, 11(12), 1659–1666. [Link]

-

Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology, 90, 127683. [Link]

-

Coyle, P., Philcox, J. C., Carey, L. C., & Rofe, A. M. (1994). Metallothionein and zinc in inflammatory bowel disease. Gut, 35(8), 1133–1137. [Link]

-

Vallee, B. L., & Falchuk, K. H. (1993). The biochemical basis of zinc physiology. Physiological Reviews, 73(1), 79–118. [Link]

-

Frederickson, C. J. (1989). Neurobiology of zinc in the vertebrate brain. International Review of Neurobiology, 31, 145–238. [Link]

Sources

- 1. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family (2003) | Shawn C. Burdette | 375 Citations [scispace.com]

- 10. mdpi.com [mdpi.com]

Zinpyr-4 photophysical properties

An In-depth Technical Guide to the Photophysical Properties of Zinpyr-4

Introduction

In the intricate landscape of metalloneurochemistry and cellular biology, the precise detection of mobile zinc (Zn²⁺) ions is paramount.[1] this compound has emerged as a cornerstone second-generation fluorescent sensor, meticulously engineered for the sensitive and specific visualization of Zn²⁺ in complex biological milieus.[2][3] Developed from the fluorescein scaffold, this compound offers significant advantages for researchers, including excitation and emission profiles within the visible spectrum, a high quantum yield upon zinc binding, and an exceptionally low dissociation constant, making it an indispensable tool for live-cell imaging and physiological studies.[4][5][6] This guide provides a comprehensive exploration of the core photophysical properties of this compound, the mechanistic principles governing its function, and field-proven protocols for its rigorous characterization.

Molecular Architecture and Sensing Mechanism

The efficacy of this compound as a zinc sensor is intrinsically linked to its unique molecular design. It is an asymmetrical sensor built upon a fluorescein platform, featuring a single di(2-picolyl)amine (DPA) derivatized aniline as the metal-binding moiety.[7] This design choice is critical, as the lower pKa of the aniline group, compared to the tertiary amines used in predecessor molecules like Zinpyr-1, results in reduced background fluorescence at physiological pH.[7][8]

The full chemical name for this compound is 9-(o-carboxyphenyl)-2-chloro-5-[2-(bis(2-pyridylmethyl)aminomethyl)-N-methylaniline]-6-hydroxy-3-xanthanone.[2][9][10]

The "OFF-ON" fluorescence switching of this compound is governed by a well-understood process known as Photoinduced Electron Transfer (PET).[2][3][7] In the absence of Zn²⁺ (the "OFF" state), the lone pair of electrons on the nitrogen atoms of the DPA chelator can be transferred to the excited-state fluorophore (fluorescein). This non-radiative process effectively quenches the fluorescence, resulting in a low basal signal.[8] Upon coordination with a Zn²⁺ ion, the electron-donating potential of the nitrogen atoms is significantly diminished. This inhibition of the PET pathway blocks the non-radiative decay route, forcing the excited fluorophore to relax by emitting a photon, thus "turning ON" a bright fluorescence signal.[3][5][6]

Core Photophysical Properties

The utility of a fluorescent probe is defined by its quantitative photophysical parameters. This compound exhibits a profile that is highly optimized for biological imaging applications.

| Parameter | Symbol | Value | Significance for Application |

| Excitation Maximum | λex | ~515 nm[1] | Minimizes cellular autofluorescence and potential phototoxicity associated with UV excitation. |

| Emission Maximum | λem | ~525 nm[1] | Bright green emission is easily detectable with standard fluorescein (FITC) filter sets. |

| Molar Extinction Coefficient | ε | Value not explicitly found in searches | A high value indicates efficient photon absorption, contributing to overall brightness. |

| Quantum Yield (Zinc-Free) | Φfree | 0.06[7] | A low basal quantum yield is essential for achieving a high signal-to-noise ratio. |

| Quantum Yield (Zinc-Bound) | ΦZn | ~0.4[2][3][4] | A high quantum yield upon binding the analyte ensures a bright, easily detectable signal. |

| Fluorescence Enhancement | - | 5 to 6-fold[2][7] | Represents the dynamic range of the sensor, indicating a robust "turn-on" response. |

| Dissociation Constant | Kd | < 1 nM[2][3][4] | Indicates extremely high affinity for Zn²⁺, making it sensitive to very low concentrations. |

Experimental Characterization: A Practical Guide

Rigorous characterization is essential to validate the performance of this compound in any experimental system. The following protocols are designed to be self-validating and are based on established best practices.

Measurement of Absorption and Emission Spectra

The first step in characterizing any fluorophore is to determine its fundamental spectral properties.

Protocol:

-

Solvent Selection: Use spectroscopic grade solvents (e.g., ethanol or a buffered aqueous solution like 50 mM PIPES, 100 mM KCl, pH 7) to minimize background interference.[8]

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in DMSO.

-

Working Solutions: Prepare two sets of working solutions by diluting the stock into the chosen solvent:

-

Absorption Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of both the apo and saturated solutions from ~350 nm to 600 nm. The peak absorbance will determine the optimal excitation wavelength.

-

Emission Measurement: Using a fluorometer, excite the apo and saturated solutions at their determined absorption maximum (~515 nm). Record the emission spectra from ~520 nm to 700 nm.

Determination of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and is a direct measure of the fluorescence efficiency.[11] The comparative method is the most reliable for this determination.[11][12]

Causality: This method is superior to single-point measurements because it relies on the relationship between absorbance and fluorescence across a concentration gradient.[13] By plotting integrated fluorescence intensity versus absorbance, a linear relationship should be observed for dilute solutions (absorbance < 0.1), and the slope of this line is directly proportional to the quantum yield.[11][12] This multi-point approach minimizes errors from single-point inaccuracies in concentration or absorbance readings.

Protocol:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with this compound. Fluorescein in 0.1 M NaOH (ΦF = 0.95) is a common choice.[8][14]

-

Serial Dilutions: Prepare a series of five to six dilutions for both the this compound sample (in its zinc-bound state) and the fluorescein standard in their respective solvents. The concentrations should be adjusted to yield absorbances at the excitation wavelength between approximately 0.02 and 0.1 in a 1 cm cuvette.[11] A blank (solvent only) should also be prepared for each.

-

Absorbance Measurement: Record the absorbance of each dilution at the chosen excitation wavelength (e.g., 490 nm for fluorescein, ~515 nm for Zn-Zinpyr-4).

-

Fluorescence Measurement: Under identical instrument settings (excitation wavelength, slit widths), record the corrected fluorescence emission spectrum for each dilution.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[11]

-

Analysis: For both the standard and the this compound sample, plot the integrated fluorescence intensity versus absorbance. The data should form a straight line.

-

Calculation: Determine the slope (m) of each line. The quantum yield of the this compound sample (Q) can then be calculated using the following equation:[12]

Q = Qr × (m / mr) × (n² / nr²)

Where:

-

Qr is the quantum yield of the reference standard.

-

m and mr are the slopes for the sample and reference, respectively.

-

n and nr are the refractive indices of the sample and reference solvents, respectively.

-

Assessing Metal Ion Selectivity

For a probe to be useful in a biological context, it must exhibit high selectivity for its target ion over other physiologically relevant metal ions.

Protocol:

-

Prepare Solutions: In a 96-well plate or cuvettes, prepare solutions of this compound (~1 µM) in a physiological buffer (e.g., pH 7.0, 50 mM PIPES, 100 mM KCl).[8]

-

Introduce Cations: To separate wells/cuvettes, add stock solutions of various metal chlorides to a final concentration of ~50 µM. A typical panel includes: NaCl, CaCl₂, MgCl₂, MnCl₂, FeSO₄, CoCl₂, NiCl₂, CuCl₂, CdCl₂, and HgCl₂.[8]

-

Measure Fluorescence: Record the fluorescence emission of each solution. Significant fluorescence enhancement by ions other than zinc indicates a lack of selectivity. Paramagnetic ions like Cu²⁺ or Fe²⁺ may quench the basal fluorescence.[7]

-

Test for Interference: After the initial reading, add ZnCl₂ (e.g., to 50 µM) to each well/cuvette and re-measure the fluorescence. This step reveals whether the other cations interfere with the probe's ability to respond to zinc.[8]

Practical Considerations for Application

-

pH Sensitivity: While this compound is an improvement over its predecessors, its fluorescence can still be influenced by pH, primarily due to the potential for protonation of the DPA nitrogen atoms.[7][8] It is crucial to perform experiments in well-buffered solutions and to conduct appropriate pH controls.

-

Cell Permeability: this compound is a cell-permeable probe, allowing for the investigation of intracellular zinc.[10][15] However, like many probes, it may accumulate in specific organelles, a factor that should be considered during image analysis.[16]

-

Calibration in Cells: For quantitative measurements of intracellular zinc, in situ calibration is often necessary. This typically involves treating cells with a zinc chelator like TPEN to establish minimal fluorescence (Fmin) and then a zinc salt with an ionophore (e.g., pyrithione) to achieve maximal fluorescence (Fmax).[17][18]

Conclusion

This compound stands as a robust and highly sensitive fluorescent probe for the detection of mobile zinc. Its favorable photophysical properties—including visible light excitability, a significant fluorescence turn-on, and exceptionally high binding affinity—are a direct result of its intelligent molecular design, which leverages an inhibited Photoinduced Electron Transfer mechanism. By following the rigorous characterization protocols outlined in this guide, researchers can confidently validate the performance of this compound and harness its full potential to illuminate the multifaceted roles of zinc in biological systems.

References

-

Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from solutions-to-win.com.[12]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

-

FluoProbes. (n.d.). Zinpyr. Interchim.[1]

-

ResearchGate. (n.d.). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging | Request PDF.[4]

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.[11]

-

Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed.[2]

-

CymitQuimica. (n.d.). This compound.[9]

-

Amrita Vishwa Vidyapeetham Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.[13]

-

Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778-1787.[3]

-

Le Guével, X., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC.[19]

-

Nolan, E. M., et al. (2006). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. NIH.[15]

-

Komatsu, K., et al. (2018). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. PubMed Central.[20]

-

Santa Cruz Biotechnology. (n.d.). This compound | CAS 502467-23-4.[10]

-

Nolan, E. M., & Lippard, S. J. (2009). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. PMC.[7]

-

Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace.[5]

-

ResearchGate. (n.d.). A: Fluorescence emission response of Zinpyr-1 ( 4 ) to buffered Zn 2 +....[21]

-

MedchemExpress. (n.d.). This compound | Biochemical Assay Reagent.[22]

-

Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. ACS Publications.[6]

-

J Trace Elem Med Biol. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging.[16]

-

Cuesta-Seijo, J. A., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PMC - PubMed Central.[8]

-

ChemRxiv | Cambridge Open Engage. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging.[23]

-

Zhang, X-a., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society.[24]

-

Domaille, D. W., et al. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. PMC - PubMed Central.[25]

-

Iglesias-Fernández, R., et al. (2006). The use of the zinc-fluorophore, Zinpyr-1, in the study of zinc homeostasis in Arabidopsis roots: Rapid report. ResearchGate.[26]

-

Hajo, G., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. PubMed.[17]

-

Hajo, G., et al. (2023). Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. ProQuest.[18]

-

MIT Open Access Articles. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors.[14]

-

Dodani, S. C., & Chang, C. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews.[27]

-

Thermo Fisher Scientific. (n.d.). Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7.[28]

-

MDPI. (2022). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review.[29]

-

ResearchGate. (n.d.). Advances in the Detection of Metal Ions by Fluorescent Probes.[30]

Sources

- 1. interchim.fr [interchim.fr]

- 2. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family (2003) | Shawn C. Burdette | 375 Citations [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. agilent.com [agilent.com]

- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - ProQuest [proquest.com]

- 19. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

Zinpyr-4: A Technical Guide to Zinc Binding Affinity and Dissociation Constant (Kd)

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Zinpyr-4 (ZP4), a high-affinity fluorescent sensor for zinc (Zn²⁺). We will delve into the core principles of its zinc binding mechanism, its photophysical properties, and provide a detailed protocol for the experimental determination of its dissociation constant (Kd).

Introduction to this compound: A Second-Generation Zinc Sensor

This compound is a member of the Zinpyr family of fluorescent zinc sensors, designed for the detection of labile zinc pools in biological systems.[1][2] Its chemical name is 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone.[1][2][3] Developed as a second-generation sensor, this compound offers significant advantages for biological applications, including excitation and emission wavelengths in the visible spectrum, a high quantum yield, and a substantial fluorescence enhancement upon binding to Zn²⁺.[1][2][3]

The utility of this compound and other members of the Zinpyr family stems from their fluorescein-based structure, which is functionalized with one or two zinc-binding units.[4][5][6] In the case of this compound, an asymmetrical design is employed, featuring a single di(2-picolyl)amine (DPA) derivative as the metal-binding group.[7] This DPA moiety provides high selectivity for Zn²⁺ over other biologically abundant metal ions such as sodium, potassium, calcium, and magnesium.[8]

Mechanism of Zinc Sensing

The fluorescence of this compound is modulated by a process known as photoinduced electron transfer (PET). In the absence of zinc, the lone pair of electrons on the tertiary amine of the DPA chelator quenches the fluorescence of the fluorescein core.[1][2][3] Upon binding of a Zn²⁺ ion, this PET pathway is inhibited, leading to a significant increase in the fluorescence quantum yield.[1][2][3] This "turn-on" fluorescence response is the basis for its function as a zinc sensor.

Logical Relationship: Zinc Binding and Fluorescence Activation

Caption: Mechanism of this compound fluorescence upon zinc binding.

Zinc Binding Affinity and Dissociation Constant (Kd)

The binding affinity of this compound for Zn²⁺ is a critical parameter for its application in biological systems. This is quantified by the dissociation constant (Kd), which represents the concentration of zinc at which half of the this compound molecules are bound to a zinc ion. A lower Kd value indicates a higher binding affinity.

This compound is characterized by a very high affinity for Zn²⁺, with a reported dissociation constant (Kd) of less than 1 nM.[1][2][3] This strong binding makes it particularly well-suited for detecting low concentrations of labile zinc in neuronal and other cellular contexts.

Photophysical and Binding Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄₁H₃₁ClN₄O₆ | [1][2] |

| Excitation Wavelength (λex) | ~500 nm | [1][2] |

| Emission Wavelength (λem) | ~500 nm | [1][2] |

| Dissociation Constant (Kd) for Zn²⁺ | < 1 nM | [1][2][3] |

| Quantum Yield (Φ) | ~0.4 (in Zn²⁺-bound state) | [1][2][3] |

| Fluorescence Enhancement | ~5-fold | [1][2][3] |

Experimental Determination of Kd: A Step-by-Step Protocol

The dissociation constant of this compound can be determined experimentally using fluorometric titration. This method involves monitoring the change in fluorescence intensity of a this compound solution as the concentration of Zn²⁺ is incrementally increased.

Materials and Reagents

-

This compound

-

Zinc chloride (ZnCl₂), high purity

-

PIPES buffer (50 mM)

-

Potassium chloride (KCl, 100 mM)

-

Hydrochloric acid (HCl) and Potassium hydroxide (KOH) for pH adjustment

-

High-purity water

-

Fluorometer

Experimental Workflow

Caption: Workflow for fluorometric titration of this compound.

Detailed Protocol

-

Preparation of Solutions:

-

Prepare a 50 mM PIPES buffer containing 100 mM KCl. Adjust the pH to 7.0 using HCl or KOH.

-

Prepare a stock solution of this compound (e.g., 1 mM) in high-quality, anhydrous DMSO.

-

Prepare a stock solution of ZnCl₂ (e.g., 1 mM) in high-purity water. Perform serial dilutions to create a range of concentrations for the titration.

-

-

Fluorometric Titration:

-

Prepare a dilute working solution of this compound (e.g., 1 µM) in the PIPES buffer.

-

Place the this compound solution in a cuvette and record the initial fluorescence intensity (F₀) using the fluorometer with appropriate excitation and emission wavelengths.

-

Add small, precise volumes of the ZnCl₂ solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record the fluorescence intensity (F).

-

Continue this process until the fluorescence intensity no longer increases with further additions of ZnCl₂, indicating saturation of the sensor (Fₘₐₓ).

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence (ΔF = F - F₀) as a function of the total zinc concentration.

-

The dissociation constant (Kd) can be determined by fitting the data to a one-site binding model using non-linear regression analysis. The equation for this model is:

ΔF = (ΔFₘₐₓ * [Zn²⁺]) / (Kd + [Zn²⁺])

where ΔFₘₐₓ is the maximum change in fluorescence at saturation.

-

Considerations for Accurate Kd Determination

-

pH Control: The zinc binding affinity of this compound can be pH-dependent. Therefore, it is crucial to use a well-buffered solution at a stable pH, typically physiological pH (around 7.0-7.4), for biologically relevant measurements.

-

Metal Contamination: Due to the high affinity of this compound for zinc, trace metal contamination in buffers and water can significantly affect the results. Use of high-purity reagents and metal-chelating resin-treated water is recommended.

-

Stoichiometry: Job plot analysis can be performed to confirm the 1:1 binding stoichiometry between this compound and Zn²⁺.

Conclusion

This compound is a powerful tool for the detection and quantification of labile zinc in biological systems, owing to its high affinity, selectivity, and robust fluorescent response. A thorough understanding of its zinc binding properties, particularly its sub-nanomolar dissociation constant, is essential for the accurate interpretation of experimental data. The fluorometric titration protocol outlined in this guide provides a reliable method for the characterization of this compound and other high-affinity fluorescent sensors.

References

-

Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1787. [Link]

-

Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed, 125(7), 1778-87. [Link]

-

Maret, W. (2013). The biological inorganic chemistry of zinc ions. PMC, 49(1), 1-19. [Link]

-

Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace. [Link]

-

Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]

-

Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. PMC. [Link]

-

Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ResearchGate. [Link]

-

Domaille, D. W., Que, E. L., & Chang, C. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society, 133(5), 1178-1181. [Link]

-

Domaille, D. W., Que, E. L., & Chang, C. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PMC. [Link]

-

Zhang, X. A., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. PMC. [Link]

-

Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Cambridge Open Engage. [Link]

-

Taki, M., Mehta, A. P., & Lippard, S. J. (2009). Organelle-Specific Zinc Detection Using Zinpyr-Labeled Fusion Proteins in Live Cells. NIH. [Link]

-

Domaille, D. W., Que, E. L., & Chang, C. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. DSpace@MIT. [Link]

-

Nolan, E. M., & Lippard, S. J. (2007). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. NIH. [Link]

-

Lim, N. C., Freake, H. C., & Brückner, C. (2006). Illuminating Zinc in Biological Systems. ResearchGate. [Link]

-

Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Techniques for measuring cellular zinc. PMC. [Link]

-

Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. Journal of Trace Elements in Medicine and Biology, 90, 127683. [Link]

-

Colvin, R. A., Fontaine, C. P., Laskowski, M., & Thomas, D. (2016). Intracellular zinc distribution in mitochondria, ER and the Golgi apparatus. e-Century Publishing Corporation. [Link]

-

Domaille, D. W., Que, E. L., & Chang, C. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. DSpace@MIT. [Link]

-

Interchim. (n.d.). Zinpyr. Interchim. [Link]

-

Zhang, X. A., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New strategy for quantifying biological zinc by a modified zinpyr fluorescence sensor. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family (2003) | Shawn C. Burdette | 375 Citations [scispace.com]

- 4. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

what is the fluorescence quantum yield of Zinpyr-4

An In-Depth Technical Guide to the Fluorescence Quantum Yield of Zinpyr-4

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (ZP4) is a second-generation fluorescent sensor renowned in biological research for its high affinity and selectivity for zinc ions (Zn²⁺).[1][2][3][4] As a member of the Zinpyr family of probes, which are based on a fluorescein scaffold, this compound offers excellent photophysical properties for detecting and quantifying Zn²⁺ in complex biological environments, including neuronal systems.[1][2][3][4][5] Its utility is anchored in a significant increase in fluorescence intensity upon binding to zinc, a characteristic that is fundamentally governed by its fluorescence quantum yield. This guide provides a comprehensive technical overview of the fluorescence quantum yield of this compound, the underlying mechanisms, and the experimental protocols for its determination, tailored for researchers and professionals in life sciences and drug development.

Core Photophysical Properties of this compound

The efficacy of a fluorescent probe is defined by its photophysical characteristics. For this compound, these properties have been optimized for sensitivity and performance in the visible spectrum, making it compatible with standard fluorescence microscopy and spectroscopy instrumentation.[1][2][3][4] The most critical of these properties is the fluorescence quantum yield (Φ), which describes the efficiency of the fluorescence process.

The fluorescence quantum yield of the Zn²⁺-bound this compound complex is approximately 0.4 .[1][2][3][4][6] This high quantum yield indicates that the molecule efficiently converts absorbed light into emitted fluorescent light, contributing to its brightness as a zinc sensor. In its unbound state, the quantum yield is significantly lower, leading to a substantial fluorescence enhancement upon zinc binding. A 5-fold increase in fluorescence is observed under simulated physiological conditions when this compound binds to the Zn²⁺ cation.[1][2][3][4]

A summary of the key photophysical data for this compound is presented below.

| Parameter | Value | Significance for Application |

| Fluorescence Quantum Yield (Φ) | ~0.4 (Zn²⁺-bound) | High value indicates a bright and efficient probe upon target binding. |

| Excitation Maximum (λex) | ~500 nm | Located in the visible range, minimizing cellular autofluorescence and photodamage. |

| Emission Maximum (λem) | ~500 nm | Well-separated from the excitation wavelength, allowing for effective signal detection. |

| Dissociation Constant (Kd) | < 1 nM | Indicates very high affinity for Zn²⁺, enabling detection of low concentrations of the ion.[1][2][3][4] |

| Fluorescence Enhancement | ~5-fold | Provides a high signal-to-background ratio for clear distinction between bound and unbound states.[1][2][3][4] |

Mechanism of Fluorescence Modulation in this compound

The significant fluorescence enhancement of this compound upon binding to Zn²⁺ is a classic example of a "turn-on" sensor. This behavior is governed by a well-understood photophysical process known as Photoinduced Electron Transfer (PET) .

In the absence of zinc, the this compound molecule exists in a state where the di-(2-picolyl)amine (DPA) chelating moiety can donate an electron to the excited fluorescein fluorophore. This non-radiative PET process effectively quenches the fluorescence, resulting in a low quantum yield. When this compound binds to a Zn²⁺ ion, the DPA moiety's electrons are engaged in the coordination with the metal ion. This binding event lowers the energy of the highest occupied molecular orbital (HOMO) of the DPA group, making it energetically unfavorable to donate an electron to the excited fluorophore. Consequently, the PET pathway is inhibited, and the molecule relaxes from its excited state by emitting a photon, leading to a dramatic increase in fluorescence and a high quantum yield.[1][2][3][4]

Caption: Workflow for relative fluorescence quantum yield determination.

Factors Influencing this compound Quantum Yield

While this compound is a robust probe, several experimental factors can influence its photophysical behavior and, consequently, its quantum yield.

-

pH: Like many fluorescein derivatives, this compound's fluorescence is pH-dependent. The protonation of the DPA nitrogen atoms at acidic pH can mimic the effect of Zn²⁺ binding, leading to an increase in background fluorescence and a lower "turn-on" ratio. [7][8]It is therefore crucial to perform experiments in well-buffered solutions at a physiological pH (typically ~7.0-7.4).

-

Solvent Polarity: The solvent environment can affect the excited state dynamics of the fluorophore. While this compound is designed for aqueous biological systems, significant changes in solvent polarity could potentially alter its quantum yield.

-

Interfering Metal Ions: The DPA chelator provides high selectivity for Zn²⁺ over common biological cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺. [7]However, other transition metal ions such as Cu²⁺ or Ni²⁺ can sometimes interfere by binding to the chelator and quenching fluorescence. Selectivity studies are essential when applying the sensor in environments with potentially high concentrations of other transition metals.

Conclusion

This compound stands out as a high-performance fluorescent sensor for zinc due to its excellent combination of high binding affinity, selectivity, and a substantial fluorescence turn-on. Its high fluorescence quantum yield of approximately 0.4 in the zinc-bound state is a cornerstone of its sensitivity, enabling the detection of nanomolar concentrations of Zn²⁺. A thorough understanding of its PET-based mechanism and the factors influencing its photophysical properties is paramount for its effective application in quantitative biological imaging and sensing. The standardized protocols for quantum yield determination further ensure that researchers can validate and benchmark its performance in their specific experimental contexts, reinforcing its role as an invaluable tool in the study of zinc biology.

References

-

Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(7), 1778–1781. [Link] [1][4]2. Burdette, S. C., et al. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. PubMed, National Institutes of Health. [Link] [2]3. Burdette, S. C., et al. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. SciSpace. [Link] [3]4. Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ResearchGate. [Link] [6]5. Cuesta-Seijo, J. A., et al. (2011). Understanding zinc quantification with existing and advanced ditopic fluorescent Zinpyr sensors. PubMed, National Institutes of Health. [Link] [9]6. Cuesta-Seijo, J. A., et al. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. PubMed Central, National Institutes of Health. [Link] [7]7. Interchim. (n.d.). Zinpyr. FluoProbes. [Link] [5]8. Jakobs, M. F., et al. (2025). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv, Cambridge Open Engage. [Link] [10]9. Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. PubMed Central, National Institutes of Health. [Link] [11]10. Radford, R. J., et al. (2013). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous cells. DSpace@MIT. [Link] [8]11. Zhang, X. A., et al. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family (2003) | Shawn C. Burdette | 375 Citations [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Understanding zinc quantification with existing and advanced ditopic fluorescent Zinpyr sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Zinpyr-4: A Comprehensive Technical Guide to a High-Affinity Fluorescent Zinc Sensor

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 12, 2026

Abstract

This technical guide provides an in-depth exploration of Zinpyr-4 (ZP4), a second-generation fluorescent sensor for the detection of intracellular zinc (Zn²⁺). As a member of the acclaimed Zinpyr family of probes, this compound offers high affinity and selectivity for zinc, coupled with favorable photophysical properties for biological imaging. This document will delve into the core principles of this compound's function, its detailed excitation and emission spectra, and provide a robust, field-proven protocol for its application in cellular and neuronal systems. Furthermore, we will explore the critical experimental parameters that ensure data integrity and discuss the underlying scientific rationale for these methodological choices.

Introduction: The Significance of this compound in Zinc Biology

Zinc is an essential transition metal, playing critical roles as a structural component of numerous proteins and as a catalytic cofactor in a vast array of enzymatic reactions. Beyond these static roles, dynamic fluxes of intracellular "free" or "labile" zinc have emerged as crucial signaling events in various physiological and pathological processes, including neurotransmission, apoptosis, and gene expression. The ability to visualize and quantify these transient changes in intracellular zinc concentration is paramount to understanding its complex roles in cellular function.

This compound, with the chemical name 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone, is a powerful tool for this purpose.[1][2][3] It is a cell-permeable fluorescent sensor designed to exhibit a significant increase in fluorescence intensity upon binding to Zn²⁺.[1] Its high affinity for zinc, with a dissociation constant (Kd) of less than 1 nM, makes it particularly well-suited for detecting resting and transient zinc pools in a variety of cell types, including neurons.[1]

The Molecular Mechanism: Photoinduced Electron Transfer (PET)

The fluorescence of this compound is governed by a process known as photoinduced electron transfer (PET).[1][2] In its free, unbound state, the fluorophore's emission is quenched. This quenching occurs because the electron-rich di(2-picolyl)amine (DPA) chelating moiety can donate an electron to the excited state of the fluorescein fluorophore, providing a non-radiative pathway for energy dissipation.

Upon binding of a zinc ion to the DPA chelator, the lone pair of electrons on the nitrogen atoms become engaged in the coordination bond with Zn²⁺. This binding event lowers the energy of the DPA's highest occupied molecular orbital (HOMO), thereby inhibiting the photoinduced electron transfer process.[1] Consequently, the fluorophore returns to its ground state via the emission of a photon, resulting in a significant, approximately 5-fold, increase in fluorescence intensity.[1][2]

Caption: Photoinduced Electron Transfer (PET) mechanism of this compound.

Spectral Characteristics of this compound

This compound exhibits excitation and emission wavelengths in the visible range, making it compatible with standard fluorescence microscopy equipment.[1] While the exact spectral properties can be influenced by the local environment, the following table summarizes the key spectral data for a close analog, ZPP1, which provides a reliable reference for this compound.[4]

| Parameter | Zinc-Free (Apo) | Zinc-Bound (Saturated) | Reference |

| Excitation Maximum (λex) | ~505 nm | ~505 nm | [4] |

| Emission Maximum (λem) | ~532 nm | ~523 nm | [4] |

| Quantum Yield (Φ) | ~0.06 | ~0.34 | [5] |

| Fluorescence Enhancement | - | ~5-6 fold | [1][5] |

Note: The spectral data for ZPP1, a closely related Zinpyr sensor, is presented here as a representative example. Minor variations may exist for this compound.

Experimental Protocol: Intracellular Zinc Detection

This protocol provides a detailed methodology for the use of this compound in cultured cells. Adherence to these steps is critical for obtaining reliable and reproducible results.

Reagent Preparation

-

This compound Stock Solution (1-5 mM):

-

This compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

For example, to prepare a 1 mM stock solution from 1 mg of this compound (Molecular Weight: 683.15 g/mol ), dissolve it in 1.46 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

-

Live-Cell Imaging Solution:

-

Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer. Ensure the buffer is at a physiological pH (typically 7.2-7.4) and is pre-warmed to 37°C before use.

-

Cell Staining Procedure

Sources

- 1. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family (2003) | Shawn C. Burdette | 375 Citations [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Zinpyr Family of Fluorescent Zinc Sensors: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the Zinpyr (ZP) family of fluorescent sensors, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of Zinpyr sensor design, their mechanism of action, practical applications, and the nuances of experimental design and data interpretation. Our focus is to provide not just protocols, but the scientific rationale behind them, empowering you to effectively utilize these powerful tools for investigating the multifaceted roles of zinc in biological systems.

The Crucial Role of Zinc and the Need for Precise Sensing

Zinc is the second most abundant trace element in the human body and plays a vital role in a vast array of physiological processes.[1] It is a critical structural component of thousands of proteins, a catalytic cofactor for over 300 enzymes, and a key player in signal transduction.[1] Of particular interest to researchers is the pool of "mobile" or "labile" zinc, which is not tightly bound to proteins and is thought to be involved in dynamic signaling events, especially in the central nervous system.[1] Dysregulation of zinc homeostasis has been implicated in numerous pathological conditions, including neurodegenerative diseases.[1]

To unravel the complex biology of zinc, tools that can specifically and sensitively detect labile zinc pools within living cells and tissues are indispensable. Fluorescent sensors have emerged as a powerful technology for this purpose, offering high spatial and temporal resolution.[2] The Zinpyr family, developed by Lippard and colleagues, represents a cornerstone in the field of fluorescent zinc sensors, offering a versatile platform for a wide range of biological investigations.[3]

The Zinpyr Family: A Modular Design for Tunable Properties

The Zinpyr family of sensors is built upon a fluorescein scaffold, a bright and photostable fluorophore with excitation and emission wavelengths in the visible spectrum, minimizing cellular damage and autofluorescence.[4][5][6] The core design principle involves the strategic placement of zinc-binding moieties, typically derived from di(2-picolyl)amine (DPA), onto the fluorescein platform.[3][7] This modular design allows for systematic modifications to both the fluorophore and the zinc-binding unit, enabling the tuning of key properties such as:

-

Zinc Affinity (Kd): By altering the chelating group, a range of sensors with dissociation constants from sub-nanomolar to micromolar has been developed, allowing researchers to probe different concentrations of labile zinc.[3][8]

-

Photophysical Properties: Modifications to the fluorescein core, such as halogenation, can shift the excitation and emission spectra and influence quantum yields.[9]

-

Cellular Localization: The addition of functional groups like carboxylates or esters can render the sensors membrane-impermeable or facilitate their trapping within the cell, respectively.[10][11][12]

Mechanism of Action: Photoinduced Electron Transfer (PET)

The fluorescence of Zinpyr sensors is modulated by a process called photoinduced electron transfer (PET).[4][5][13][14] In the absence of zinc, the electron-rich amine groups of the DPA chelators can donate an electron to the excited state of the fluorescein fluorophore, quenching its fluorescence.[3][15] Upon binding of a zinc ion, the lone pair of electrons on the nitrogen atoms of the DPA moiety are engaged in the coordination bond. This coordination inhibits the PET process, leading to a significant increase in the fluorescence quantum yield and a "turn-on" of the fluorescent signal.[3][4][5]

Diagram: Zinpyr Sensing Mechanism

Caption: The "turn-on" fluorescence mechanism of Zinpyr sensors.

Key Members of the Zinpyr Family: A Comparative Overview

The Zinpyr family encompasses a growing number of sensors with distinct characteristics. Below is a summary of some of the most prominent members.

| Sensor | Key Features | Dissociation Constant (Kd) for Zn2+ | Fluorescence Enhancement (Fold Increase) | Reference(s) |

| Zinpyr-1 (ZP1) | The foundational sensor, cell-permeable, high affinity for zinc.[4][5] | < 1 nM | 3- to 5-fold | [4][5] |

| Zinpyr-2 (ZP2) | A structural isomer of ZP1 with similar properties.[4][5] | < 1 nM | 3- to 5-fold | [4][5] |

| Zinpyr-3 (ZP3) | Features electron-withdrawing groups on the fluorophore to lower the pKa of the chelating amines, reducing proton-induced background fluorescence.[3] | Sub-nanomolar | ~13-fold | [16] |

| Zinpyr-4 (ZP4) | An asymmetrically substituted sensor with a single DPA moiety, exhibiting lower background fluorescence than ZP1.[13][14] | < 1 nM | ~5-fold | [13][14] |

| ZPP1 | A modified ZP1 with a pyrazine ring in each DPA arm, resulting in lower background fluorescence, higher turn-on, and a unique two-step zinc binding profile.[16] | Biphasic binding | ~13-fold | [16] |

| ZP9 & ZP10 | Asymmetrical sensors with pyridyl-amine-pyrrole ligands, offering "midrange" affinities for zinc.[8][17] | Sub-micromolar to low-micromolar | ~7- to 12-fold | [8][17] |

Experimental Protocols and Considerations

The successful application of Zinpyr sensors requires careful attention to experimental detail. Here, we provide a general protocol for cellular imaging and highlight critical considerations.

General Protocol for Live Cell Imaging with Zinpyr Sensors

This protocol provides a starting point for staining adherent cells in culture. Optimization will be necessary for different cell types and experimental conditions.

Materials:

-

Zinpyr sensor stock solution (e.g., 1 mM in DMSO)

-

Cultured cells on coverslips or in imaging dishes

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging buffer

-

Fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~520 nm)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Loading the Sensor:

-

Dilute the Zinpyr stock solution to the final working concentration (typically 1-10 µM) in imaging buffer.

-

Remove the cell culture medium and wash the cells once with the imaging buffer.

-

Incubate the cells with the Zinpyr-containing buffer at 37°C for a duration determined by optimization (typically 30-60 minutes). For some sensors and cell types, longer incubation times may be necessary.[11]

-

-

Washing: Remove the loading solution and wash the cells 2-3 times with fresh imaging buffer to remove extracellular sensor.

-

Imaging: Mount the coverslip or dish on the microscope stage and acquire images using the appropriate filter set.

Diagram: Live Cell Imaging Workflow

Caption: A generalized workflow for staining live cells with Zinpyr sensors.

Critical Considerations for Robust Data

-

Sensor Concentration: Use the lowest possible concentration of the sensor that provides an adequate signal-to-noise ratio. High concentrations can buffer intracellular zinc, leading to an underestimation of the labile zinc pool.[18]

-

pH Sensitivity: The fluorescence of fluorescein-based sensors is pH-dependent.[4] It is crucial to perform experiments in a well-buffered medium and to consider potential pH changes within cellular compartments. Some Zinpyr analogues have been designed to minimize pH sensitivity.[6]

-

Metal Selectivity: While the Zinpyr family exhibits good selectivity for zinc over biologically abundant cations like Ca2+ and Mg2+, other transition metals such as Fe2+, Co2+, Ni2+, and Cu2+ can interfere by quenching the fluorescence.[3][16] Control experiments using metal chelators can help to confirm the specificity of the signal.

-

Calibration and Quantification: While Zinpyr sensors are excellent for detecting relative changes in labile zinc, absolute quantification is challenging in a cellular environment. In situ calibration methods are complex. For quantitative measurements, consider ratiometric sensors or carefully controlled titration experiments.[16][19]

-

Cellular Localization and Permeability: The choice of Zinpyr sensor should be guided by the desired cellular target. Unmodified Zinpyr-1 is cell-permeable.[10] Derivatives with charged groups (e.g., carboxylates) are generally membrane-impermeant and suitable for studying extracellular zinc.[10] Esterified versions can be trapped inside cells after hydrolysis by intracellular esterases.[10]

Advanced Applications and Future Directions

The Zinpyr family continues to be a valuable resource for zinc biology research. They have been instrumental in:

-

Imaging zinc release from neurons during neurotransmission.

-

Studying the role of zinc in apoptosis and oxidative stress.

-

Investigating zinc trafficking and homeostasis in various cell types.

-

Screening for compounds that modulate zinc levels.

The modular design of the Zinpyr platform will undoubtedly lead to the development of next-generation sensors with improved properties, such as ratiometric responses, near-infrared emission for deep tissue imaging, and enhanced selectivity for specific zinc-binding proteins.

Conclusion

The Zinpyr family of fluorescent zinc sensors provides a powerful and versatile toolkit for researchers investigating the intricate roles of zinc in health and disease. By understanding the fundamental principles of their design, mechanism of action, and the critical parameters for their application, scientists can generate reliable and insightful data. This guide serves as a foundational resource to empower researchers to confidently employ these sensors in their quest to unravel the complexities of zinc biology.

References

-

Walkup, G. K., Burdette, S. C., Lippard, S. J., & Tsien, R. Y. (2000). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society, 122(23), 5644–5645. [Link]

-

Burdette, S. C., Walkup, G. K., Spingler, B., Tsien, R. Y., & Lippard, S. J. (2004). Membrane-permeable and -impermeable sensors of the Zinpyr family and their application to imaging of hippocampal zinc in vivo. Chemistry & Biology, 11(12), 1659–1666. [Link]

-

Walkup, G. K., & Lippard, S. J. (2001). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society, 123(18), 4352-4352. [Link]

-

Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 42(1), 193-203. [Link]

-

Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Tools and techniques for illuminating the cell biology of zinc. Current Opinion in Chemical Biology, 12(2), 241-247. [Link]

-

Burdette, S. C., & Lippard, S. J. (2006). Analogues of Zinpyr-1 Provide Insight into the Mechanism of Zinc Sensing. Inorganic Chemistry, 45(16), 6474–6478. [Link]

-

Burdette, S. C., Frederickson, C. J., Bu, W., & Lippard, S. J. (2003). ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family. Journal of the American Chemical Society, 125(36), 10814–10815. [Link]

-

Burdette, S. C., & Lippard, S. J. (2003). ZP4, an Improved Neuronal Zn2+ Sensor of the Zinpyr Family. Journal of the American Chemical Society, 125(46), 14260-14260. [Link]

-

Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2023). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]

-

Bar-Nahum, I., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society, 133(11), 4029-4039. [Link]

-

Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2023). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]

-

Jakobs, M. F., Carlsson, M., Wittmann, S., Fahrer, J., & Becker, S. (2023). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]

-

Nolan, E. M., & Lippard, S. J. (2007). Zinspy Sensors with Enhanced Dynamic Range for Imaging Neuronal Cell Zinc Uptake and Mobilization. Inorganic Chemistry, 46(25), 10670–10681. [Link]

-

Burdette, S. C., & Lippard, S. J. (2006). Analogues of Zinpyr-1 provide insight into the mechanism of zinc sensing. Inorganic Chemistry, 45(16), 6474-8. [Link]

-

Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2002). Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs. Journal of the American Chemical Society, 124(23), 6555–6562. [Link]

-

Jiang, P., & Guo, Z. (2007). Fluorescent chemosensors for Zn2+. Coordination Chemistry Reviews, 251(13-14), 1837-1857. [Link]

-

Bar-Nahum, I., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. DSpace@MIT. [Link]

-

Bar-Nahum, I., & Lippard, S. J. (2011). Understanding zinc quantification with existing and advanced ditopic fluorescent Zinpyr sensors. Journal of the American Chemical Society, 133(11), 4029-39. [Link]

-

Nolan, E. M., Jaworski, J., Racine, M. E., & Lippard, S. J. (2006). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. Inorganic Chemistry, 45(24), 9748–9757. [Link]

-

Yang, Y., & Li, Y. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 27(19), 6524. [Link]

-

Nolan, E. M., & Lippard, S. J. (2004). The zinspy family of fluorescent zinc sensors: syntheses and spectroscopic investigations. Inorganic Chemistry, 43(26), 8310-7. [Link]

-

Jiang, P., & Guo, Z. (2004). Fluorescent detection of zinc in biological systems: recent development on the design of chemosensors and biosensors. Coordination Chemistry Reviews, 248(1-2), 205-229. [Link]

-

Zhang, X. A., Hayes, D., Smith, S. J., Friedle, S., & Lippard, S. J. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 130(48), 15788–15789. [Link]

-

Bar-Nahum, I., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. DSpace@MIT. [Link]

-

Wessels, I., & Rink, L. (2019). A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum. Journal of Visualized Experiments, (150), e59918. [Link]

-

Nolan, E. M., Jaworski, J., Racine, M. E., & Lippard, S. J. (2006). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. Inorganic chemistry, 45(24), 9748-57. [Link]

-

Bar-Nahum, I., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Journal of the American Chemical Society, 133(11), 4029-4039. [Link]

-

Bar-Nahum, I., & Lippard, S. J. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Request PDF. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zinspy Sensors with Enhanced Dynamic Range for Imaging Neuronal Cell Zinc Uptake and Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Membrane-permeable and -impermeable sensors of the Zinpyr family and their application to imaging of hippocampal zinc in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ZP4, an improved neuronal Zn2+ sensor of the Zinpyr family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings [mdpi.com]

- 16. New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Understanding zinc quantification with existing and advanced ditopic fluorescent Zinpyr sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinpyr-4: A Second-Generation Fluorescent Sensor for In-Depth Analysis of Cellular Zinc

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 12, 2026

Abstract

Zinc is a ubiquitous and essential trace element, playing critical roles as a structural component of numerous proteins and as a catalytic cofactor in a vast array of enzymatic reactions. Beyond these static roles, dynamic fluctuations in intracellular "labile" zinc concentrations are now recognized as fundamental to cellular signaling, a field often termed "zinc signaling". To unravel the complexities of this signaling paradigm, robust tools for the sensitive and specific detection of intracellular zinc are paramount. This guide provides a comprehensive technical overview of Zinpyr-4 (ZP4), a second-generation fluorescent sensor that has emerged as a powerful tool for the qualitative and quantitative assessment of intracellular zinc. We will delve into the core principles of this compound, from its molecular mechanism of action to practical, field-proven protocols for its application in cellular imaging and flow cytometry. This document is intended to serve as a detailed resource for researchers, enabling the effective implementation of this compound in their experimental workflows and fostering a deeper understanding of the intricate role of zinc in biological systems.

Introduction: The Rise of this compound in Zinc Biology

The Zinpyr family of fluorescent sensors represents a significant advancement in the study of mobile zinc in biological systems.[1][2] this compound, chemically known as 9-(o-carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone, was developed to improve upon its predecessors with enhanced photophysical properties and suitability for biological applications.[1][3] Unlike first-generation sensors, this compound offers a favorable combination of visible light excitation and emission, a high quantum yield, and a nanomolar dissociation constant for zinc, making it well-suited for detecting the low concentrations of labile zinc found within cells.[1][3]